Kusunokinin

Description

Properties

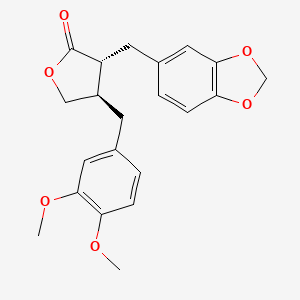

IUPAC Name |

(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVKKQBBEVGIKN-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kusunokinin natural sources and extraction methods

An in-depth analysis of Kusunokinin reveals its presence in a variety of plant species, with extraction methodologies advancing to optimize yield and purity for research and potential therapeutic applications. This technical guide consolidates the current knowledge on the natural sources, extraction protocols, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound, a lignan, has been isolated from several plant species. The concentration of this compound often varies depending on the specific part of the plant.

One notable source of this compound is the evergreen shrub Taxus baccata L., commonly known as the European yew. It has also been identified in Cedrus deodara, a species of cedar native to the Himalayas. Additionally, the methanolic extract of the aerial parts of Haplophyllum buxbaumii has been found to contain this compound. The lignan has also been isolated from the stems of Virola sebifera.

Table 1: Natural Sources and Plant Parts Containing this compound

| Plant Species | Plant Part |

| Taxus baccata L. | Not specified |

| Cedrus deodara | Not specified |

| Haplophyllum buxbaumii | Aerial parts |

| Virola sebifera | Stems |

Extraction and Isolation Methodologies

The extraction of this compound from its natural sources involves a multi-step process that typically begins with the collection and processing of the plant material, followed by solvent extraction and chromatographic purification.

General Experimental Workflow for this compound Extraction

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from a plant source.

The Differential Biological Activities of Kusunokinin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of kusunokinin isomers, focusing on their potential as anticancer agents. It consolidates findings from various studies to offer a detailed comparison of their effects, outlines the experimental methodologies used for their characterization, and visualizes the key signaling pathways involved.

Introduction to this compound and its Isomers

This compound is a naturally occurring lignan that has garnered significant interest for its diverse biological properties, particularly its potent anticancer activities.[1] It exists as four stereoisomers: trans-(−)-kusunokinin, trans-(+)-kusunokinin, cis-(−)-kusunokinin, and cis-(+)-kusunokinin. These isomers, while structurally similar, exhibit distinct biological effects and target specific molecular pathways, making a comparative analysis crucial for therapeutic development. The naturally occurring and most studied isomer is trans-(−)-kusunokinin, which has been isolated from sources like Piper nigrum.[2] Synthetic approaches typically yield racemic mixtures, which may contain both trans and cis isomers.[2][3]

Comparative Biological Activities of this compound Isomers

The anticancer effects of this compound isomers have been evaluated across various cancer cell lines, revealing stereoselective activity. The primary focus of research has been on their ability to inhibit cell proliferation, induce apoptosis, and affect key signaling pathways involved in cancer progression.

Cytotoxic and Anti-proliferative Activities

Quantitative data from cytotoxicity assays, such as the IC50 values, highlight the differential potency of the isomers.

| Isomer/Mixture | Cell Line | Assay | IC50 Value (µM) | Reference |

| Synthetic (±)-kusunokinin | MCF-7 (Breast Cancer) | MTT Assay | 4.45 ± 0.80 | [3] |

| Synthetic (±)-kusunokinin | L-929 (Normal Fibroblast) | MTT Assay | 7.39 ± 1.22 | [3] |

| Synthetic (±)-kusunokinin | KKU-M213 (Cholangiocarcinoma) | SRB Assay | 3.70 ± 0.79 | [1] |

| Synthetic (±)-kusunokinin | MCF-7 (Breast Cancer) | SRB Assay | 4.30 ± 0.65 | [1] |

| Synthetic (±)-bursehernin | KKU-M213 (Cholangiocarcinoma) | SRB Assay | 3.70 ± 0.79 | [1] |

Note: (±)-kusunokinin refers to a racemic mixture of trans-(+)- and trans-(−)-isomers.

Molecular Docking and Target Selectivity

Molecular docking studies have been instrumental in identifying potential protein targets for the different this compound isomers. These computational analyses predict the binding affinities and modes of interaction, offering insights into their mechanisms of action.

| Isomer | Target Protein | Docking Score (kcal/mol) | Key Finding | Reference |

| trans-(−)-kusunokinin | CSF1R | Lower than known inhibitors | Preferential binding over other isomers | [2][4] |

| trans-(+)-kusunokinin | AKR1B1 | Favorable binding energy | Potential target | [2][4] |

| cis-(−)-kusunokinin | AKR1B1 | Favorable binding energy | Potential target | [2][4] |

| cis-(+)-kusunokinin | AKR1B1 | Favorable binding energy | Potential target for metastasis-related proteins | [2][4] |

| trans-(−)-kusunokinin | HER2 | Better binding affinity than trans-(+)-isomer | Potential reversible inhibitor | [3] |

Signaling Pathways Modulated by this compound Isomers

This compound isomers exert their biological effects by modulating several critical signaling pathways implicated in cancer development and progression.

The CSF1R Pathway

Trans-(−)-kusunokinin has been shown to target the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase involved in cell proliferation and survival.[2][5] Inhibition of CSF1R can lead to the suppression of downstream signaling molecules like AKT.[5][6]

Caption: CSF1R signaling pathway inhibited by trans-(−)-kusunokinin.

The HER2 Pathway

Computational modeling suggests that trans-(−)-kusunokinin can interact with the Human Epidermal Growth Factor Receptor 2 (HER2).[3] Although it may not directly bind to the same site as known inhibitors like neratinib, it has been observed to suppress downstream effectors such as RAS and ERK.[3]

Caption: Potential inhibition of the HER2 signaling pathway by trans-(−)-kusunokinin.

The AKR1B1 Pathway

Trans-(+)-kusunokinin and the cis-isomers are predicted to bind to Aldo-Keto Reductase Family 1 Member B1 (AKR1B1).[2][4] AKR1B1 is involved in oxidative stress and cancer migration.[7] Inhibition of AKR1B1 can lead to the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT), such as N-cadherin, and the upregulation of E-cadherin.[7]

Caption: Inhibition of the AKR1B1 pathway by trans-(+)- and cis-kusunokinin isomers.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound isomers.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol (MTT Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound isomer or control compound for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration using a Bradford assay.

-

SDS-PAGE: Separate 30-80 µg of protein lysate on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HER2, c-Myc, CyclinD1, Ras, AKT, MEK1, ERK, CDK1, CyclinB1) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).[7]

Molecular Docking

Objective: To predict the binding mode and affinity of a ligand (this compound isomer) to a target protein.

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the this compound isomer and optimize its geometry.

-

-

Binding Site Definition: Identify the active site or binding pocket of the target protein.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of the protein. The program will generate multiple possible binding poses.

-

Scoring and Analysis:

-

The docking program calculates a docking score (e.g., in kcal/mol) for each pose, which represents the predicted binding affinity.

-

Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.[2]

-

Caption: General workflow for investigating the biological activity of this compound isomers.

Conclusion

The isomers of this compound exhibit distinct and stereoselective biological activities, primarily in the context of cancer. Trans-(−)-kusunokinin shows promise as an inhibitor of the CSF1R and potentially the HER2 pathways, while trans-(+)-kusunokinin and the cis-isomers may exert their effects through the AKR1B1 pathway. This differential target selectivity underscores the importance of stereochemistry in drug design and development. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of each this compound isomer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Stereoselective Binding of Trans-(±)-Kusunokinin and Cis-(±)-Kusunokinin Isomers to CSF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trans-(−)-Kusunokinin: A Potential Anticancer Lignan Compound against HER2 in Breast Cancer Cell Lines? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. (−)-Kusunokinin as a Potential Aldose Reductase Inhibitor: Equivalency Observed via AKR1B1 Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Kusunokinin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kusunokinin, a lignan compound, has demonstrated notable anticancer properties across a spectrum of cancer cell lines. This technical guide delineates the molecular mechanisms underpinning the antineoplastic effects of this compound, providing a comprehensive overview for researchers and drug development professionals. The core activities of this compound involve the induction of apoptosis, cell cycle arrest, and the inhibition of proliferative signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades affected by this compound.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and suppressing key signaling pathways essential for cancer cell proliferation and survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells, including those of the breast, colon, and ovaries.[1][2] The pro-apoptotic activity of this compound is mediated through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and p53-upregulated modulator of apoptosis (PUMA).[1][3] This leads to increased multi-caspase activity, a hallmark of apoptosis.[1] Specifically, treatment with this compound has been shown to enhance the activity of caspases-1, -3, -4, -5, -6, -7, -8, and -9 in MCF-7 breast cancer cells in a time- and dose-dependent manner.[4] In ovarian cancer cells (A2780 and A2780cis), this compound treatment resulted in an increased number of apoptotic cells and elevated levels of Bax and PUMA.[3][4]

Cell Cycle Arrest

A significant aspect of this compound's anticancer activity is its ability to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. In breast cancer cells (MCF-7), synthetic racemic trans-(±)-kusunokinin has been shown to cause cell cycle arrest at the G2/M phase.[1][5] This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin-Dependent Kinase 1 (CDK1).[1][5][6] Similarly, in cholangiocarcinoma cells, this compound treatment led to a decrease in proteins related to the cell proliferation pathway, such as topoisomerase II, STAT3, cyclin D1, and p21.[7]

Inhibition of Proliferative Signaling Pathways

This compound targets several critical signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

A primary target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][6] By binding to and suppressing CSF1R, this compound inhibits the downstream AKT and STAT3 signaling pathways.[1][5][6] The inhibition of AKT and STAT3 activity subsequently leads to the downregulation of their target genes, which are involved in cell proliferation and survival, such as Cyclin D1 and CDK1.[1][5][6] This mechanism has been observed in breast and ovarian cancer cells.[1][5][6]

In addition to the CSF1R/AKT/STAT3 axis, this compound has been demonstrated to suppress the Ras/ERK signaling pathway in breast cancer cells.[1][8] This leads to a reduction in the expression of downstream targets like Cyclin B1.[1]

This compound has also been found to downregulate the expression of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] This inhibitory effect contributes to its overall anti-proliferative and apoptosis-inducing activities.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Compound Form | Reference |

| A2780cis | Ovarian Cancer (Cisplatin-Resistant) | 3.4 | trans-(±)-kusunokinin | [1][3] |

| MCF-7 | Breast Cancer | 4.30 ± 0.65 | (±)-kusunokinin | [7] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | (±)-kusunokinin | [7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection via chemiluminescence.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-CSF1R, anti-AKT, anti-Cyclin D1) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cancer cells after treatment with this compound.

Principle: A single cell is allowed to grow into a colony, and the ability of the cells to form colonies after treatment with a cytotoxic agent is a measure of their reproductive viability.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and then stain with a solution of 0.5% crystal violet.

-

Colony Counting: After washing away the excess stain, count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by flow cytometry, which is proportional to the DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Incubate the cells in the staining solution for 30 minutes in the dark. Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Multi-Caspase Activity)

This assay quantifies the activity of multiple caspases, which are key executioners of apoptosis.

Principle: A fluorescently labeled inhibitor of caspases (FLICA) reagent is used, which is a cell-permeable and non-cytotoxic peptide that covalently binds to activated caspases. The resulting fluorescent signal is proportional to the number of active caspases in the cell.

Protocol:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Staining: Add the FLICA reagent to the cell culture and incubate for a specified time (e.g., 1 hour) at 37°C.

-

Washing: Wash the cells to remove any unbound reagent.

-

Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope to quantify the percentage of caspase-positive cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. nanocellect.com [nanocellect.com]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

discovery and history of Kusunokinin

An In-depth Technical Guide to Kusunokinin: Discovery, History, and Core Mechanisms

Abstract

This compound, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse biological activities, most notably its potent anticancer properties. This document provides a comprehensive technical overview of this compound, tracing its journey from discovery to its current status as a promising therapeutic lead. It details its chemical characteristics, history of investigation, and mechanisms of action, with a focus on the molecular pathways it modulates. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering structured data, detailed experimental protocols, and visual representations of its core biological interactions to facilitate further research and application.

Discovery and History

The lignan this compound was first identified and isolated from natural sources. The natural form, trans-(−)-kusunokinin, is extracted from plants such as black pepper (Piper nigrum)[1][2][3]. Early research focused on its characterization and initial biological screening.

The history of this compound research has progressed from the isolation of the natural product to the development of synthetic methodologies. The ability to synthesize racemic trans-(±)-kusunokinin has been a crucial step, allowing for more extensive investigation into its biological effects without reliance on extraction from natural, often limited, sources[2][3]. A key synthesis procedure was reported by Ganeshpure and Stevenson, which has been adopted in subsequent studies to produce (±)-Kusunokinin for research purposes[4][5]. This has paved the way for the creation and evaluation of various derivatives to enhance its potency and specificity[4].

Chemical Properties

This compound is a dibenzylbutyrolactone lignan with the chemical formula C₂₁H₂₂O₆[6]. Its structure is characterized by two key moieties: a 3,4-dimethoxybenzyl butyrolactone component and a 1,3-benzodioxole component[4]. The compound exists as different stereoisomers, including the naturally occurring trans-(−)-kusunokinin and its synthetic enantiomer, trans-(+)-kusunokinin. The racemic mixture, trans-(±)-kusunokinin, is commonly used in research and has demonstrated significant cytotoxic activity against various cancer cell lines[2][7].

-

IUPAC Name: (3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one[6]

-

Molecular Weight: 370.4 g/mol [6]

-

Synonyms: (-)-Kusunokinin[1]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of a wide spectrum of cancer cells, including those of the breast, colon, lung, ovary, and cholangiocarcinoma[3][8]. Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Key Molecular Targets

Research has identified several potential protein targets for this compound, which are central to its anticancer effects:

-

Colony Stimulating Factor 1 Receptor (CSF1R): this compound has been shown to bind to CSF1R. This interaction is thought to suppress the downstream AKT signaling pathway, which is crucial for cell proliferation and survival[4][9].

-

Aldo-Keto Reductase Family 1 Member B1 (AKR1B1): This enzyme is another identified target. By binding to AKR1B1, this compound can inhibit oxidative stress and downstream signaling involving molecules like PKC-δ and NF-κB, which play roles in cancer cell migration[9][10].

-

Topoisomerase II: The compound has been found to suppress topoisomerase II, an enzyme critical for DNA replication. This inhibition contributes to its ability to halt cancer cell proliferation[2][3][11].

-

Human Epidermal Growth Factor Receptor 2 (HER2): While the binding affinity is considered low, studies suggest a potential interaction with HER2, a key receptor in certain types of breast cancer[7][12].

Signaling Pathways Modulated by this compound

The interaction of this compound with its molecular targets triggers a cascade of downstream effects, leading to the inhibition of cancer cell growth.

Binding of this compound to CSF1R leads to the inhibition of the PI3K/AKT pathway. This results in the downregulation of proteins essential for cell cycle progression, such as Cyclin D1 and CDK1, ultimately leading to cell cycle arrest[2][4].

This compound's binding to AKR1B1 leads to a reduction in oxidative stress and inhibits key proteins involved in cancer cell migration, such as PKC-δ and NF-κB. This action also modulates the expression of epithelial-mesenchymal transition (EMT) markers, specifically up-regulating E-cadherin and down-regulating N-cadherin[10].

Quantitative Data Summary

The cytotoxic effects of this compound and its derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| (-)-Kusunokinin | MCF-7 | Breast Cancer | 3.08 | [1] |

| HT-29 | Colon Cancer | 3.59 | [1] | |

| MDA-MB-468 | Breast Cancer | 3.98 | [1] | |

| SW-620 | Colon Cancer | 5.75 | [1] | |

| A-549 | Lung Cancer | 5.77 | [1] | |

| MDA-MB-231 | Breast Cancer | 7.86 | [1] | |

| (±)-Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | [11] |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [11] | |

| A2780 | Ovarian Cancer | 8.75 | [3] | |

| A2780cis | Ovarian Cancer (Cisplatin-Resistant) | 3.25 | [3] | |

| (±)-TTPG-B (Derivative) | MDA-MB-468 | Breast Cancer | 0.43 ± 0.01 | [4] |

| MDA-MB-231 | Breast Cancer | 1.83 ± 0.04 | [4] | |

| KKU-M213 | Cholangiocarcinoma | 0.01 ± 0.001 | [4] | |

| Etoposide (Control) | L-929 | Normal Fibroblast | 14.13 ± 0.39 | [8] |

Experimental Protocols

The following sections provide an overview of the key methodologies used in the study of this compound.

Synthesis of (±)-Kusunokinin

The synthesis of racemic (±)-Kusunokinin is typically performed following the procedure reported by Ganeshpure and Stevenson[4][5]. While the full multi-step synthesis is complex, a generalized workflow is as follows:

-

Preparation of Aldehyde Precursor: The synthesis often starts with the preparation of a substituted benzaldehyde, such as 3,4-dimethoxybenzaldehyde, from a readily available starting material like vanillin[4].

-

Stobbe Condensation: The aldehyde is reacted with a succinic ester derivative in a Stobbe condensation to form a key intermediate.

-

Lactonization and Reduction: The intermediate undergoes lactonization to form the butyrolactone ring, followed by stereoselective reduction steps to establish the required trans stereochemistry of the final product.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to yield pure (±)-Kusunokinin.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-26 µM) and incubated for a specified period (typically 72 hours)[3]. A vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide) are included.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate this compound's effect on cell cycle progression.

-

Cell Treatment: Cells are treated with this compound at a predetermined concentration (e.g., the IC₅₀ value) for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to remove RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The data is used to generate histograms that show the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M)[5].

Conclusion

This compound is a compelling natural product that has demonstrated significant potential as an anticancer agent. Its journey from isolation to synthetic production and mechanistic elucidation highlights its importance in drug discovery. With well-defined molecular targets like CSF1R and AKR1B1, this compound provides a solid foundation for the development of novel therapeutics. The quantitative data consistently show its potent cytotoxic effects against a variety of cancer cells, including chemoresistant strains. Future research should focus on optimizing its structure to improve efficacy and specificity, conducting further in vivo studies to validate its therapeutic potential, and exploring its utility in combination therapies to overcome drug resistance in cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trans-(−)-Kusunokinin: A Potential Anticancer Lignan Compound against HER2 in Breast Cancer Cell Lines? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of trans-(±)-kusunokinin on chemosensitive and chemoresistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C21H22O6 | CID 384876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. (−)-Kusunokinin as a Potential Aldose Reductase Inhibitor: Equivalency Observed via AKR1B1 Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trans-(±)-Kusunokinin Binding to AKR1B1 Inhibits Oxidative Stress and Proteins Involved in Migration in Aggressive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Kusunokinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kusunokinin, a naturally occurring lignan, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a thorough examination of its known mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a dibenzylbutyrolactone lignan characterized by a core butyrolactone ring substituted with a 3,4-dimethoxybenzyl group and a 1,3-benzodioxole moiety. The naturally occurring enantiomer is (-)-Kusunokinin, with the (3R,4R) stereochemistry.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one[1] |

| Molecular Formula | C₂₁H₂₂O₆[1] |

| Molecular Weight | 370.40 g/mol |

| CAS Number | 58311-20-9[2] |

| Stereochemistry | The naturally occurring form is trans-(-)-Kusunokinin with (3R,4R) absolute configuration. Synthetic procedures often yield a racemic mixture of trans-(±)-Kusunokinin.[3] |

Physicochemical and Spectroscopic Properties

While extensive biological studies have been conducted on this compound, detailed experimental data on some of its physical properties, such as melting point and solubility, are not widely reported in the available literature. However, spectroscopic data for structural elucidation is well-documented.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | Not explicitly stated in reviewed literature. Intermediates in synthesis are described as yellow oil or white solid. |

| Melting Point | Not explicitly stated in reviewed literature. |

| Solubility | Not explicitly stated in reviewed literature. |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.47–2.66 (m, 4H), 2.86–2.96 (m, 2H), 3.81 (d, J = 2.6 Hz, 6H), 3.85 (d, J = 3.0 Hz, 3H), 3.86–3.91 (m, 1H), 4.09–4.18 (m, 1H), 5.53 (d, J = 2.3 Hz, 1H), 6.46 (s, 1H), 6.53–6.55 (d, J = 8.3 Hz, 1H), 6.58–6.62 (m, 1H), 6.63 (s, 1H), 6.74 (dd, J = 8.1, 2.9 Hz, 1H), 6.82 (dd, J = 7.9, 3.0 Hz, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 34.5, 38.2, 40.9, 46.6, 55.8, 55.8, 55.9, 71.3, 111.2, 111.5, 111.7, 114.1, 120.6, 122.1, 129.5, 130.2, 144.5, 146.7, 147.8, 149.0, 178.8 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₁H₂₄O₆ [M+Na]⁺: 395.1465, Found: 395.1489 |

Biological Activities and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its anticancer effects are attributed to its ability to induce cell cycle arrest and apoptosis.

Table 3: Cytotoxicity of (±)-Kusunokinin against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 4.30 ± 0.65[2][4], 4.45 ± 0.80[5] |

| MDA-MB-468 | Breast Cancer | 8.24 ± 0.08 |

| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79[2][4], 4.47 ± 0.04 |

| HT-29 | Colon Cancer | > 10 |

| A2780 | Ovarian Cancer | 4.52 ± 0.03 |

| L-929 (Normal Fibroblast) | Normal Cell Line | 9.75 ± 0.39 |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. Its primary targets include Colony-Stimulating Factor 1 Receptor (CSF1R) and Human Epidermal Growth Factor Receptor 2 (HER2).

CSF1R Signaling Pathway

This compound has been shown to bind to CSF1R, a receptor tyrosine kinase, thereby inhibiting its activation. This leads to the downregulation of downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.

Caption: this compound inhibits CSF1R, blocking downstream PI3K/AKT and MEK/ERK pathways.

HER2 Signaling Pathway

Computational studies and in vitro experiments suggest that this compound can also interact with HER2, another receptor tyrosine kinase implicated in breast cancer. By binding to HER2, this compound can suppress downstream signaling molecules such as RAS and ERK, further contributing to its anti-proliferative effects.

Caption: this compound potentially inhibits HER2, leading to the suppression of the RAS/MEK/ERK pathway.

Experimental Protocols

Synthesis of (±)-Kusunokinin

A detailed protocol for the synthesis of (±)-Kusunokinin has been reported. The following is a summarized workflow. For a detailed, step-by-step procedure, please refer to the cited literature.

Caption: General workflow for the chemical synthesis of (±)-Kusunokinin.

Cell Viability (MTT) Assay

The cytotoxicity of this compound against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the protein expression levels of key signaling molecules.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-CSF1R, p-AKT, p-ERK, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion

This compound is a promising natural product with well-documented anticancer properties. Its ability to target key signaling pathways, such as those mediated by CSF1R and HER2, makes it an attractive candidate for further investigation in drug development. This guide provides a foundational understanding of this compound's chemical and biological characteristics, along with standardized protocols for its study. Further research is warranted to fully elucidate its therapeutic potential and to explore the development of more potent and selective derivatives.

References

The Antitrypanosomal Potential of Kusunokinin: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the antitrypanosomal activity of Kusunokinin, a lignan with demonstrated efficacy against Trypanosoma cruzi, the etiological agent of Chagas disease. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents for neglected tropical diseases.

Executive Summary

This compound has emerged as a promising natural product with significant activity against key life stages of Trypanosoma cruzi. This guide consolidates the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and explores its potential mechanism of action. Visualized workflows and proposed signaling pathways are provided to facilitate a deeper understanding of its antitrypanosomal properties and to guide future research and development efforts.

Data Presentation: Quantitative Efficacy of this compound

The antitrypanosomal activity of this compound has been quantified against different developmental stages of Trypanosoma cruzi. The following table summarizes the key efficacy data from published studies.

| Compound | Parasite Stage | Assay Type | IC50 (µM) | Hemolytic Activity | Reference |

| This compound | Intracellular Amastigotes | In vitro | 17 | Not observed | [1] |

| This compound | Trypomastigotes | In vitro | 51 | Not observed | [1] |

Experimental Protocols: In Vitro Antitrypanosomal Assays

The following are detailed methodologies for the key in vitro experiments used to determine the antitrypanosomal activity of this compound.

Intracellular Amastigote Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the replication of T. cruzi amastigotes within a host cell line.

a. Materials:

-

Vero cells (or another suitable host cell line)

-

Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Chlorophenol red-β-D-galactopyranoside (CPRG)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

b. Procedure:

-

Seed Vero cells in 96-well plates at a density of 4 x 10^4 cells/well and incubate for 24 hours.

-

Infect the Vero cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell).

-

Incubate for 2 hours to allow for parasite invasion.

-

Wash the wells with phosphate-buffered saline (PBS) to remove non-internalized trypomastigotes.

-

Add fresh medium containing serial dilutions of this compound to the wells. Include appropriate controls (untreated infected cells and benznidazole as a positive control).

-

Incubate the plates for 72 hours.

-

Lyse the cells by adding a solution containing 0.1% NP-40.

-

Add CPRG solution to each well and incubate for 4-6 hours at 37°C.

-

Measure the absorbance at 570-595 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

Trypomastigote Lysis Assay

This assay assesses the direct lytic effect of a compound on the trypomastigote form of T. cruzi.

a. Materials:

-

Trypanosoma cruzi trypomastigotes

-

RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Microscope

-

Hemocytometer or automated cell counter

b. Procedure:

-

Harvest trypomastigotes from cell culture supernatants and resuspend them in fresh RPMI-1640 medium.

-

Adjust the parasite concentration to 1 x 10^6 parasites/mL.

-

Add the parasite suspension to 96-well plates.

-

Add serial dilutions of this compound to the wells. Include appropriate controls (untreated parasites and benznidazole).

-

Incubate the plates for 24 hours at 37°C with 5% CO2.

-

Determine the number of motile parasites in each well using a hemocytometer or an automated cell counter.

-

Calculate the percentage of lysis for each concentration and determine the IC50 value.

Proposed Mechanism of Action and Signaling Pathways

While the precise signaling pathway of this compound in Trypanosoma cruzi has not been fully elucidated, studies on other lignans and related compounds suggest potential mechanisms of action. These include the induction of oxidative stress, mitochondrial dysfunction, and interference with key parasitic enzymes.[2][3]

One proposed mechanism for a furofuran lignan isolated from Piper jericoense involves the inhibition of the parasite's iron superoxide dismutase (Fe-SOD), an enzyme crucial for detoxifying reactive oxygen species (ROS).[2] Inhibition of Fe-SOD would lead to an accumulation of ROS, causing oxidative damage to cellular components and ultimately leading to parasite death.[4] Furthermore, ultrastructural analyses of trypanosomes treated with other natural products have revealed significant damage to the mitochondria, suggesting that this organelle is a key target.[5]

The following diagram illustrates a proposed mechanism of action for this compound against Trypanosoma cruzi, based on the available evidence for related lignans.

Caption: Proposed mechanism of this compound in T. cruzi.

Experimental and Drug Discovery Workflow

The following workflow diagram outlines the key stages in the evaluation of this compound's antitrypanosomal activity, from initial screening to characterization of its mechanism of action.

Caption: Workflow for antitrypanosomal drug discovery.

References

- 1. Antitrypanosomal activity of a diterpene and lignans isolated from Aristolochia cymbifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity in vitro and in vivo against Trypanosoma cruzi of a furofuran lignan isolated from Piper jericoense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic effect and ultrastructural changes in Trypanosoma cruzi caused by isoobtusilactone A in short exposure of time - PMC [pmc.ncbi.nlm.nih.gov]

The Kusunokinin Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathways modulated by Kusunokinin, a lignan compound with demonstrated anti-cancer properties. This document summarizes the current understanding of its molecular interactions, downstream effects, and presents available quantitative data and conceptual experimental workflows.

Introduction to this compound

This compound is a naturally occurring lignan that has garnered significant interest for its potential as a therapeutic agent, particularly in oncology. It exists in several stereoisomeric forms, with trans-(−)-kusunokinin often being the most biologically active. Research indicates that this compound exerts its effects by interacting with multiple cellular signaling pathways, primarily those involved in cell proliferation, survival, and migration. The primary proposed targets for this compound include Colony-Stimulating Factor 1 Receptor (CSF1R), Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), and to a lesser extent, Human Epidermal Growth factor Receptor 2 (HER2).

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of this compound and its derivatives.

Table 1: Cytotoxicity of this compound and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| (±)-Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | [1] |

| (±)-Kusunokinin | KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [1] |

| (±)-Kusunokinin | A2780 | Ovarian Cancer | Not specified, but effective | [2] |

| (±)-Kusunokinin | A2780cis (cisplatin-resistant) | Ovarian Cancer | Not specified, but effective | [2] |

| Synthetic (±)-kusunokinin | MCF-7 | Breast Cancer | 4.45 | [3] |

Table 2: Predicted Binding Affinities of this compound Isomers to Protein Targets (Molecular Docking)

| This compound Isomer | Protein Target | Predicted Binding Affinity (kcal/mol) | Citation |

| trans-(−)-Kusunokinin | CSF1R | -11.84 | [4] |

| trans-(−)-Kusunokinin | AKR1B1 | -11.11 | [5] |

| trans-(−)-Kusunokinin | HER2 | Not specified, but noted as having better affinity than trans-(+)-kusunokinin | [3] |

| trans-(+)-Kusunokinin | CSF1R | Lower than trans-(−)-kusunokinin | [4][6] |

Core Signaling Pathways

This compound's anti-cancer effects are primarily attributed to its modulation of key signaling cascades initiated by its interaction with upstream receptors.

CSF1R-Mediated Signaling

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a primary target of trans-(−)-kusunokinin.[4][6] By binding to CSF1R, this compound can inhibit downstream signaling pathways that are crucial for cancer cell proliferation and survival.[4][7]

Caption: this compound inhibition of the CSF1R signaling pathway.

AKR1B1-Mediated Signaling

Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) is another significant target of this compound.[5] Inhibition of AKR1B1 by this compound can lead to a reduction in oxidative stress and the suppression of proteins involved in cell migration.[8]

Caption: this compound inhibition of the AKR1B1 signaling pathway.

HER2-Associated Pathway Modulation

While computational models suggest that trans-(−)-kusunokinin can bind to HER2, experimental evidence indicates that its mode of action differs from known HER2 inhibitors like neratinib.[3] this compound appears to suppress downstream components of the HER2 signaling pathway, such as RAS and ERK, without directly inhibiting HER2 in the same manner as targeted therapies.[3][9]

Caption: Putative modulation of the HER2 signaling pathway by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for assays involving this compound are not extensively published. However, based on the cited literature, the following are the key experimental approaches used to elucidate its signaling pathway.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This method is used to assess the cytotoxic effects of this compound on cancer cell lines.

Caption: General workflow for an MTT-based cell viability assay.

Western Blot Analysis

This technique is employed to determine the effect of this compound on the expression levels of specific proteins within the signaling pathways.

Caption: Standard workflow for Western blot analysis.

Molecular Docking and Simulation

Computational methods are utilized to predict the binding affinity and interaction of this compound with its potential protein targets.

References

- 1. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of trans-(±)-kusunokinin on chemosensitive and chemoresistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potential Stereoselective Binding of Trans-(±)-Kusunokinin and Cis-(±)-Kusunokinin Isomers to CSF1R [mdpi.com]

- 5. (−)-Kusunokinin as a Potential Aldose Reductase Inhibitor: Equivalency Observed via AKR1B1 Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. doaj.org [doaj.org]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. Trans-(±)-Kusunokinin Binding to AKR1B1 Inhibits Oxidative Stress and Proteins Involved in Migration in Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trans-(−)-Kusunokinin: A Potential Anticancer Lignan Compound against HER2 in Breast Cancer Cell Lines? - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Efficacy of Kusunokinin in Animal Models

A comprehensive analysis of the in vivo efficacy of Kusunokinin, a lignan compound, reveals its potential as an anti-cancer agent, particularly in breast cancer models. This technical guide synthesizes the available preclinical data, focusing on quantitative outcomes, experimental methodologies, and the underlying molecular pathways.

This compound has demonstrated significant anti-tumor activity in N-nitrosomethylurea (NMU)-induced mammary tumor rat models. The compound has been shown to reduce tumor growth and modulate key signaling pathways involved in cancer progression.

| Parameter | Control Group | This compound (7.0 mg/kg) | This compound (14.0 mg/kg) | This compound (7.0 mg/kg) + Doxorubicin (0.5 mg/kg) | Reference |

| Tumor Inhibition Rate | - | 56.1% | 68.9% | 82.9% | [1] |

Table 1: Tumor Inhibition Rates in NMU-Induced Mammary Tumor Rats. This table summarizes the dose-dependent efficacy of (-)-Kusunokinin alone and in combination with Doxorubicin in reducing tumor growth.

Studies have shown that trans-(−)-kusunokinin decreases tumor growth and migration without significant side effects on blood parameters or renal and liver function[2][3]. The compound exhibits strong cytotoxicity against breast, colon, and lung cancer cells while showing low toxicity to normal fibroblast cells[4][5].

Experimental Protocols

The following section details the methodology for the in vivo evaluation of this compound in a rat mammary tumor model.

N-nitrosomethylurea (NMU)-Induced Mammary Tumor Rat Model

-

Animal Model: Female Sprague-Dawley rats are typically used.

-

Tumor Induction: Mammary tumors are induced by intraperitoneal injection of N-nitrosomethylurea (NMU).

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment groups (e.g., 7.0 mg/kg and 14.0 mg/kg body weight).

-

Combination therapy group (e.g., this compound and a standard chemotherapeutic agent like doxorubicin).

-

-

Administration: this compound is administered via an appropriate route, such as oral gavage or intraperitoneal injection, for a specified duration.

-

Efficacy Evaluation:

-

Tumor volume and weight are measured periodically.

-

At the end of the study, tumors are excised for histopathological and molecular analysis.

-

Blood samples are collected to assess hematological and biochemical parameters to monitor for toxicity.

-

-

Molecular Analysis: Tumor tissues are analyzed for the expression of proteins involved in cell proliferation, cell cycle, and metastasis (e.g., c-Src, PI3K, Akt, p-Erk1/2, c-Myc, E2f-1, cyclin B1, CDK1, E-cadherin, MMP-2, and MMP-9) using techniques like Western blotting[4][5].

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways. Computational and in vitro studies have identified key molecular targets.

CSF1R-AKT Signaling Pathway

This compound has been shown to bind to the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase receptor. This interaction inhibits the downstream AKT signaling pathway, which is crucial for cell proliferation and survival. The suppression of AKT subsequently affects downstream molecules like CyclinD1 and CDK[2].

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Trans-(−)-Kusunokinin: A Potential Anticancer Lignan Compound against HER2 in Breast Cancer Cell Lines? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (-)-Kusunokinin inhibits breast cancer in N-nitrosomethylurea-induced mammary tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unmasking the Molecular Partners of Kusunokinin: A Technical Guide to Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kusunokinin, a lignan isolated from Virola surinamensis, has demonstrated a range of biological activities, including potential anticancer and anti-inflammatory properties. However, its precise molecular mechanisms of action remain largely uncharacterized. A critical step in elucidating these mechanisms and advancing this compound as a potential therapeutic agent is the identification of its direct protein targets. This in-depth technical guide provides a comprehensive overview of modern experimental and computational strategies for identifying the protein targets of a novel natural product like this compound. We present detailed methodologies for key experiments, summarize quantitative data presentation, and provide visualizations of experimental workflows and conceptual pathways to guide researchers in this critical phase of drug discovery.

Section 1: Experimental Approaches for Target Deconvolution

The identification of direct binding partners of a small molecule, often termed target deconvolution, can be achieved through a variety of powerful experimental techniques.[1] These methods are broadly categorized into affinity-based and affinity-unlabeled approaches.

Affinity-Based Protein Profiling

Affinity-based methods rely on the specific interaction between this compound and its protein target(s) to isolate and identify the binding partners from a complex biological mixture, such as a cell lysate.[2]

AC-MS is a cornerstone technique for target identification.[3] It involves immobilizing a modified version of the small molecule (the "bait") onto a solid support to "fish" for its binding partners ("prey") from a proteome.[2][3]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Synthesize a derivative of this compound containing a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker should be of sufficient length to minimize steric hindrance. It is crucial that the modification does not significantly alter the bioactivity of this compound.

-

-

Immobilization:

-

Covalently attach the synthesized this compound probe to a solid support, such as NHS-activated sepharose beads or magnetic beads.

-

-

Protein Extract Preparation:

-

Prepare a total protein lysate from cells or tissues of interest that are responsive to this compound treatment. Use a lysis buffer that maintains protein integrity and native conformation.

-

-

Affinity Enrichment:

-

Incubate the protein lysate with the this compound-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a mock linker or an inactive analogue of this compound.

-

Allow binding to occur, typically for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads extensively with lysis buffer containing a mild detergent to remove non-specifically bound proteins.[2]

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by:

-

Competition with an excess of free this compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing agent like SDS-PAGE loading buffer.

-

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise unique protein bands present in the experimental lane but absent or significantly reduced in the control lane.

-

Perform in-gel digestion of the proteins (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

Quantitative Data Presentation: AC-MS

| Protein ID | Gene Name | Molecular Weight (kDa) | Peptide Count (this compound) | Peptide Count (Control) | Fold Enrichment |

| P12345 | TGT1 | 55 | 25 | 2 | 12.5 |

| Q67890 | TGT2 | 72 | 18 | 1 | 18.0 |

| P98765 | TGT3 | 34 | 15 | 0 | - |

PAL is a powerful technique that utilizes a photo-reactive version of the small molecule to form a covalent bond with its target upon UV irradiation.[4] This allows for the capture of even transient or weak interactions. Combining PAL with click chemistry enables efficient enrichment of the cross-linked proteins.[4][5]

Experimental Protocol: Photo-Affinity Labeling with Click Chemistry

-

Probe Synthesis:

-

Synthesize a this compound analogue incorporating three key moieties:

-

The core this compound structure for target recognition.

-

A photo-reactive group (e.g., diazirine or benzophenone) for UV-induced covalent cross-linking.[6]

-

A bio-orthogonal handle (e.g., an alkyne or azide) for click chemistry-based enrichment.

-

-

-

Cell Treatment and UV Cross-linking:

-

Treat living cells with the photo-affinity probe for a specified time.

-

Irradiate the cells with UV light (e.g., 350 nm) to induce covalent cross-linking of the probe to its binding partners.[7]

-

-

Cell Lysis:

-

Lyse the cells to release the protein content.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add a capture reagent containing the complementary bio-orthogonal handle (e.g., an azide-biotin tag if the probe has an alkyne).

-

Catalyze the click reaction (e.g., using a copper(I) catalyst) to attach the biotin tag to the probe-protein complexes.

-

-

Enrichment and Identification:

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

Wash the beads to remove non-biotinylated proteins.

-

Elute the captured proteins and identify them by LC-MS/MS as described in the AC-MS protocol.

-

Unlabeled Approaches

Label-free methods identify protein targets without the need to chemically modify the small molecule, thus avoiding potential alterations in its binding properties.[8]

TPP is based on the principle that the binding of a ligand to a protein alters its thermal stability.[9] By measuring changes in protein denaturation temperatures across the proteome in the presence versus absence of this compound, direct targets can be identified.

Experimental Protocol: Thermal Proteome Profiling

-

Cell Treatment:

-

Treat intact cells or cell lysates with this compound or a vehicle control.

-

-

Heat Treatment:

-

Aliquot the treated samples and heat each aliquot to a different temperature in a defined temperature gradient (e.g., from 37°C to 67°C).[9]

-

-

Protein Extraction:

-

Cool the samples and lyse the cells (if treated intact) to release the proteins.

-

Separate the soluble, non-denatured proteins from the precipitated, denatured proteins by centrifugation.

-

-

Sample Preparation for MS:

-

Collect the soluble fraction from each temperature point.

-

Digest the proteins into peptides.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

-

LC-MS/MS Analysis:

-

Combine the labeled peptide samples and analyze them by LC-MS/MS.

-

-

Data Analysis:

-

For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".

-

Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the control. A positive shift indicates stabilization upon binding.

-

Quantitative Data Presentation: TPP

| Protein ID | Gene Name | Tm (Control, °C) | Tm (this compound, °C) | ΔTm (°C) | p-value |

| P12345 | TGT1 | 52.1 | 55.8 | +3.7 | <0.001 |

| Q67890 | TGT2 | 49.5 | 52.3 | +2.8 | <0.01 |

| R24680 | Non-target | 61.3 | 61.5 | +0.2 | >0.05 |

Section 2: Computational Approaches for Target Prediction

Computational methods provide a powerful and cost-effective means to predict potential protein targets of this compound, thereby narrowing down the search space for experimental validation.[4][10] These in silico approaches are broadly classified as ligand-based and structure-based methods.[11]

Ligand-Based Methods

These methods utilize the principle that structurally similar molecules often have similar biological activities.[11]

-

Methodology: The 2D or 3D chemical structure of this compound is used as a query to search databases of bioactive compounds (e.g., ChEMBL, PubChem) for molecules with known protein targets.[12] The targets of the identified similar compounds are then considered potential targets for this compound.

-

Tools: Various molecular fingerprinting methods (e.g., MACCS, Morgan) and similarity metrics (e.g., Tanimoto coefficient) are employed.[12]

-

Methodology: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are critical for binding to a specific target. If a set of molecules with known activity against a target is available, a pharmacophore model can be generated and used to screen this compound for a match.

Structure-Based Methods

These methods require the 3D structure of potential protein targets.

-

Methodology: This approach computationally simulates the binding of this compound to the binding site of a known protein structure.[11] A scoring function is used to estimate the binding affinity and predict the most favorable binding pose. A library of potential target proteins can be screened to identify those that are predicted to bind this compound with high affinity.

Machine Learning and AI

Modern approaches leverage machine learning and artificial intelligence to predict drug-target interactions (DTIs).[13]

-

Methodology: Models are trained on large datasets of known DTIs, incorporating features from both the compounds and the proteins.[13] These trained models can then predict the likelihood of an interaction between this compound and a panel of protein targets. Proteochemometric (PCM) modeling is a prominent example of this approach.[13]

Section 3: Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex scientific processes. The following diagrams are generated using the Graphviz DOT language.

Experimental Workflows

Caption: Workflow for identifying protein targets using AC-MS.

Caption: Workflow for target identification using TPP.

Caption: Workflow for computational prediction of protein targets.

Hypothetical Signaling Pathway

Once a target is identified and validated, further experiments are needed to place it within a signaling pathway. The diagram below illustrates a hypothetical pathway that could be modulated by this compound.

Caption: Hypothetical pathway inhibited by this compound.

Conclusion

Identifying the protein targets of this compound is a multifaceted endeavor that requires a combination of sophisticated experimental and computational approaches. This guide provides a framework and detailed protocols for researchers to systematically investigate the molecular interactions of this promising natural product. An integrated strategy, beginning with broad, unbiased screening methods like TPP or AC-MS, followed by computational analysis and rigorous validation of top candidates, will be crucial for definitively identifying the direct targets of this compound. Elucidating these targets will not only shed light on its mechanism of action but also pave the way for its rational development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. dspace.sunyconnect.suny.edu [dspace.sunyconnect.suny.edu]

- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. wjbphs.com [wjbphs.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. knime.com [knime.com]

- 13. biorxiv.org [biorxiv.org]

Stereoselective Binding of Kusunokinin Isomers: A Technical Guide for Drug Development Professionals

An in-depth exploration of the stereoisomeric-dependent interactions of Kusunokinin with key biological targets, providing a foundation for the rational design of novel therapeutics.

This technical guide delves into the critical aspect of stereoselectivity in the binding of this compound isomers to their protein targets. For researchers, scientists, and drug development professionals, understanding these nuanced interactions is paramount for advancing the therapeutic potential of this natural lignan. This document provides a comprehensive overview of the current research, focusing on quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction to this compound and its Stereoisomers

This compound is a naturally occurring lignan that has demonstrated promising anticancer activities.[1][2][3] It exists as four distinct stereoisomers due to the presence of two chiral centers in its γ-butyrolactone ring structure. These isomers are categorized as trans-(-)-kusunokinin, trans-(+)-kusunokinin, cis-(-)-kusunokinin, and cis-(+)-kusunokinin.[4][5] Emerging research has highlighted that the biological activity of this compound is highly dependent on its stereochemistry, with different isomers exhibiting varied binding affinities and selectivities for protein targets.[4][6] This stereoselective binding is a crucial factor in determining the pharmacodynamic and pharmacokinetic profiles of these compounds.

Quantitative Analysis of Stereoselective Binding

The differential binding of this compound isomers to various protein targets has been primarily investigated through computational methods such as molecular docking and molecular dynamics simulations. These studies have provided valuable quantitative data on binding affinities, offering a comparative analysis of the isomers.

Binding to Colony-Stimulating Factor 1 Receptor (CSF1R)

CSF1R, a receptor tyrosine kinase, has been identified as a primary target of this compound, particularly the trans-(-)-isomer.[4][7][8] The stereoselectivity of CSF1R for trans-(-)-kusunokinin is attributed to the specific structural requirements of its binding pocket.[4][8]

| Isomer | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue | Reference |

| trans-(-)-Kusunokinin | CSF1R | - | Trp550 (π-π interaction) | [4][8] |

| trans-(+)-Kusunokinin | CSF1R | Lower than trans-(-) | - | [4] |

| cis-(-)-Kusunokinin | CSF1R | - | - | [4] |

| cis-(+)-Kusunokinin | CSF1R | - | - | [4] |

Note: Specific binding affinity values from the source material are presented where available. A qualitative comparison is provided otherwise.

Binding to Aldo-Keto Reductase Family 1 Member B1 (AKR1B1)

AKR1B1 has been identified as another potential target for this compound isomers. Unlike CSF1R, the stereoselectivity appears to be different, with the trans-(+)-isomer and both cis-isomers showing potential binding.[4]

| Isomer | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| trans-(-)-Kusunokinin | AKR1B1 | - | [7] |

| trans-(+)-Kusunokinin | AKR1B1 | Potentially binds | [4] |

| cis-(-)-Kusunokinin | AKR1B1 | Potentially binds | [4] |

| cis-(+)-Kusunokinin | AKR1B1 | Potentially binds | [4] |

Binding to Human Epidermal Growth Factor Receptor 2 (HER2)